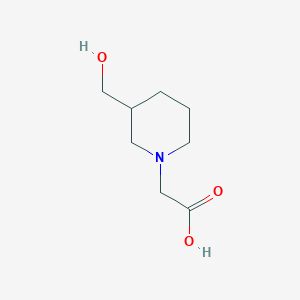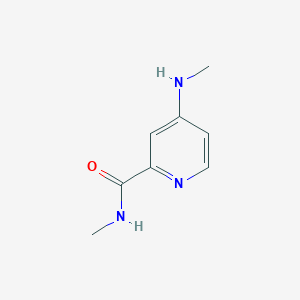![molecular formula C15H11Cl2FO3 B1454316 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride CAS No. 1160260-59-2](/img/structure/B1454316.png)
4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride
Descripción general
Descripción
“4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride” is a chemical compound with the molecular formula C14H9Cl2FO2 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzoyl chloride group attached to a methoxybenzyl group via an oxygen atom . The benzyl group is further substituted with chloro and fluoro groups .Physical And Chemical Properties Analysis
The compound has a molecular weight of 299.13 g/mol . Detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Aplicaciones Científicas De Investigación
Overview
The specific compound, 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride, was not directly identified in the current literature review focused on scientific research applications. However, insights into related chemical entities and methodologies provide context for understanding its potential applications. This summary explores research findings on related chemicals, highlighting their roles and implications in various fields, including environmental studies, pharmaceuticals, and advanced materials synthesis.
Environmental Impacts and Analysis
Research on parabens, compounds structurally related to the query chemical, highlights their occurrence, fate, and behavior in aquatic environments. Parabens, used as preservatives, exhibit weak endocrine-disrupting properties. Despite effective wastewater treatments, they persist at low levels in effluents and are ubiquitous in surface water and sediments. The study emphasizes the need for further research on their halogenated by-products, which are more stable and potentially more toxic (Haman et al., 2015).
Antioxidant Activity and Pharmaceutical Applications
Research on antioxidants showcases the importance of chemical entities in medical and pharmaceutical fields. A comprehensive review of antioxidant activity determination methods offers insights into evaluating chemical compounds' capacity to counteract oxidative stress, relevant to the potential applications of this compound in pharmaceutical formulations (Munteanu & Apetrei, 2021).
Advanced Oxidation Processes for Environmental Remediation
The enzymatic treatment of organic pollutants, with the aid of redox mediators, represents a significant application area. Compounds like this compound could potentially serve as intermediates or catalysts in such processes, highlighting the versatility of organochlorine compounds in environmental remediation efforts (Husain & Husain, 2007).
Synthesis of Heterocycles and Pharmaceuticals
The synthesis and evaluation of isoxazolone derivatives, which share reactive functional groups with the query compound, underscore the relevance in developing pharmaceuticals and organic materials. These chemical transformations provide a foundation for exploring the synthetic versatility of this compound in creating novel therapeutic agents and materials (Laroum et al., 2019).
Safety and Hazards
The compound is considered hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion/irritation and serious eye damage/eye irritation . It may also cause specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Propiedades
IUPAC Name |
4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2FO3/c1-20-14-7-9(15(17)19)5-6-13(14)21-8-10-11(16)3-2-4-12(10)18/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLNYLJMKZGOJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)Cl)OCC2=C(C=CC=C2Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Diethyl[2-(piperidin-4-yloxy)ethyl]amine](/img/structure/B1454233.png)
![1-[(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)carbonyl]piperidine-3-carboxylic acid](/img/structure/B1454235.png)
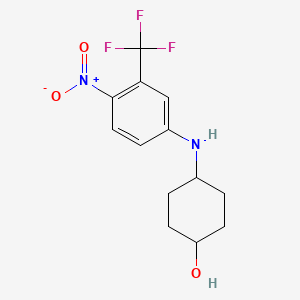
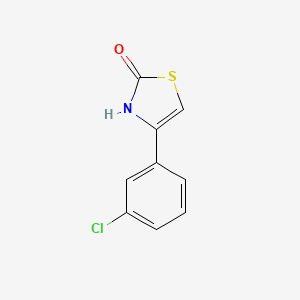
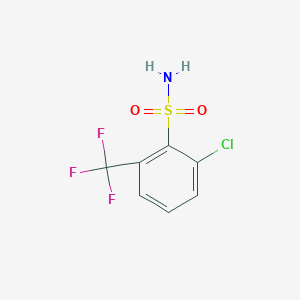
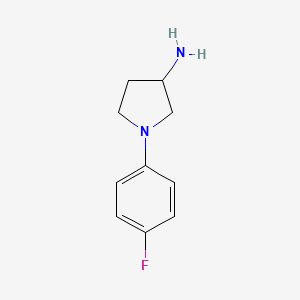
amine](/img/structure/B1454245.png)

![1-[(3-methoxyphenyl)methyl]-1H-indol-6-amine](/img/structure/B1454249.png)

